N'-hexanoyl-2-nitrobenzohydrazide
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Overview
Description
N’-hexanoyl-2-nitrobenzohydrazide is a chemical compound that belongs to the class of benzohydrazides It is characterized by the presence of a hexanoyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hexanoyl-2-nitrobenzohydrazide typically involves the reaction of 2-nitrobenzohydrazide with hexanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for N’-hexanoyl-2-nitrobenzohydrazide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-hexanoyl-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The hexanoyl group can be hydrolyzed to form the corresponding carboxylic acid and hydrazide.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Hydrolysis: Aqueous sodium hydroxide solution.
Major Products Formed
Reduction: 2-amino-N’-hexanoylbenzohydrazide.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Hydrolysis: Hexanoic acid and 2-nitrobenzohydrazide.
Scientific Research Applications
N’-hexanoyl-2-nitrobenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other benzohydrazide derivatives.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N’-hexanoyl-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, its antibacterial activity is believed to result from its ability to inhibit the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways and inhibiting the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N’-hexanoyl-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of a nitro group.
N’-hexanoyl-4-nitrobenzohydrazide: Similar structure but with the nitro group in the para position.
Uniqueness
N’-hexanoyl-2-nitrobenzohydrazide is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The presence of the nitro group in the ortho position relative to the hydrazide moiety can result in different electronic and steric effects compared to its isomers, potentially leading to unique applications and properties.
Properties
IUPAC Name |
N'-hexanoyl-2-nitrobenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4/c1-2-3-4-9-12(17)14-15-13(18)10-7-5-6-8-11(10)16(19)20/h5-8H,2-4,9H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIJTHIOQLEZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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